molecular formula C42H78NaO8P B1504083 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate CAS No. 384835-46-5

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate

Cat. No.: B1504083
CAS No.: 384835-46-5
M. Wt: 765 g/mol
InChI Key: ZGATVCGNENIEOO-MYJLHYLNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate is a synthetic glycerophospholipid derivative characterized by:

  • Stereochemistry: (2R)-configuration at the glycerol backbone, ensuring sn-1, sn-2, and sn-3 positional specificity.
  • Acyl Chains: Two oleoyl ((9Z)-octadec-9-enoyl) groups esterified at the sn-1 and sn-2 positions, providing unsaturated fatty acid moieties.
  • Headgroup: A propyl phosphate group at sn-3, ionized as a sodium salt for enhanced solubility.
  • Molecular Weight: Estimated at ~785 g/mol (inferred from analogs in and ).

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] propyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79O8P.Na/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(43)47-38-40(39-49-51(45,46)48-37-6-3)50-42(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h19-22,40H,4-18,23-39H2,1-3H3,(H,45,46);/q;+1/p-1/b21-19-,22-20-;/t40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGATVCGNENIEOO-MYJLHYLNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677027
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384835-46-5
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate is a phospholipid-like compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and possible applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C41H76NaO8P and features a complex structure with two oleic acid chains (9Z configuration) attached to a glycerol backbone, linked to a propyl phosphate group. The amphiphilic nature of this compound suggests that it may play a significant role in biological membranes and other biochemical processes.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC41H76NaO8P
Molecular WeightApproximately 753.04 g/mol
StructurePhospholipid-like with oleic acid chains
ClassificationAmphiphilic surfactant

While the precise mechanism of action for this compound is not fully understood, its structural similarity to known bioactive compounds suggests it may modulate various biological processes. Research indicates that phospholipids can enhance drug solubility and stability, potentially improving bioavailability in therapeutic applications.

Case Studies and Research Findings

Table 2: Summary of Biological Activities

Activity TypeDescription
Membrane InteractionModulates membrane fluidity and permeability
Antimicrobial PotentialMay disrupt bacterial membranes
Drug Delivery EnhancementImproves solubility and stability of hydrophobic drugs

Future Directions

Further research is warranted to elucidate the specific biological activities and mechanisms of this compound. Potential areas of exploration include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Toxicological Assessments : Evaluating safety profiles and potential side effects in biological systems.
  • Formulation Development : Investigating its use in novel drug delivery systems for enhanced therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Phosphate Variants

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl Ethyl Phosphate (CAS 322647-53-0)
  • Structural Difference : Ethyl group instead of propyl in the phosphate headgroup.
  • Molecular Weight : 751.001 g/mol (vs. ~785 g/mol for the propyl variant).
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl Hydrogen Phosphate (CAS 322647-62-1)
  • Structural Difference: Linoleoyl ((9Z,12Z)-octadeca-9,12-dienoyl) acyl chains instead of oleoyl.
  • Implications: Increased unsaturation (two double bonds per chain) enhances membrane fluidity and oxidative susceptibility compared to mono-unsaturated oleoyl chains .

Lysophosphatidic Acid (LPA) Derivatives

1-Oleoyl Lysophosphatidic Acid (Sodium Salt)
  • Structural Difference : Single oleoyl chain at sn-1 and a free hydroxyl group at sn-2.
  • Molecular Weight : 458.5 g/mol.
  • Functional Role : Acts as an agonist for LPA1/LPA2 receptors, mediating cell proliferation and migration. The absence of a second acyl chain reduces micelle stability but increases signaling specificity .
(2R)-2-Hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl Phosphate
  • Structural Difference : Lysophospholipid with a single oleoyl chain and unsubstituted phosphate group.
  • Implications : Lower molecular weight (434.5 g/mol) and simplified structure facilitate rapid cellular uptake but limit use in sustained-release formulations .
2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl Hydrogen Phosphate (DOCP)
  • Structural Difference : Negatively charged phosphate headgroup with a dimethylammonium moiety.
  • Implications: Inverted dipole orientation compared to phosphatidylcholine (PC) lipids, conferring anti-fouling properties and reduced nonspecific protein adsorption .
Pam3CSK4 (Lipopeptide)
  • Structural Difference : Contains a cysteine-linked tri-palmitoyl group and lysine residues instead of a phosphate headgroup.
  • Functional Role : Activates Toll-like receptor 2 (TLR2), highlighting how headgroup modifications shift biological activity from membrane stabilization to immune signaling .

Triglyceride Analogs

Triolein (2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate)
  • Structural Difference : Three oleoyl chains (triglyceride) instead of two acyl chains and a phosphate group.
  • Implications : Lacks charged headgroup, making it unsuitable for ionic interactions but effective as a lipid reservoir in drug delivery matrices .

Comparative Data Table

Compound Name Acyl Chains Headgroup Molecular Weight (g/mol) Key Properties References
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate Two oleoyl (C18:1) Propyl phosphate ~785 High membrane fluidity, drug delivery
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate Two oleoyl (C18:1) Ethyl phosphate 751.001 Reduced hydrophobicity
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadecadienoyl]oxy}propyl hydrogen phosphate Two linoleoyl (C18:2) Hydrogen phosphate 747.5 Enhanced fluidity, oxidative liability
1-Oleoyl Lysophosphatidic Acid (Sodium Salt) One oleoyl (C18:1) Hydrogen phosphate 458.5 LPA receptor agonism
Triolein Three oleoyl (C18:1) None (triglyceride) 885.4 Lipid reservoir, neutral charge

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.